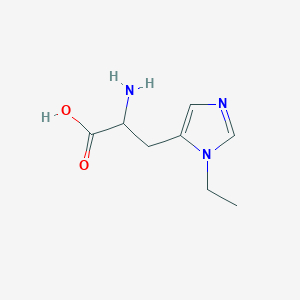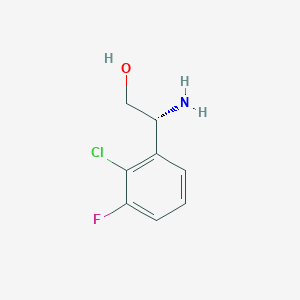![molecular formula C13H18O2 B13600396 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O2 It is a cyclopropyl derivative with an ethoxyphenyl group attached to the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3-ethoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
- 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol
- 1-Cyclopropyl-1-(2-ethoxyphenyl)ethanol
Uniqueness
1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[1-(3-ethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O2/c1-3-15-12-6-4-5-11(9-12)13(7-8-13)10(2)14/h4-6,9-10,14H,3,7-8H2,1-2H3 |
Clé InChI |
SFRNYIZIMOIBKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2(CC2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


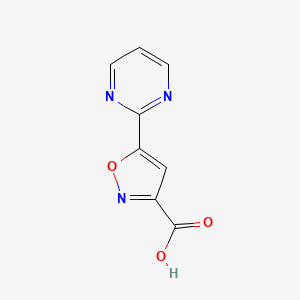
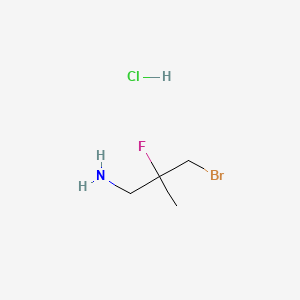
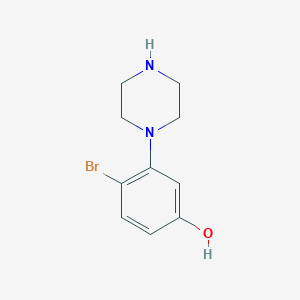


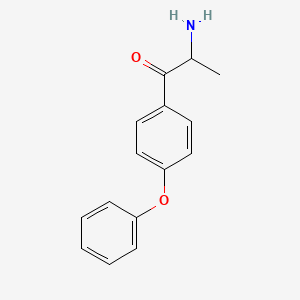
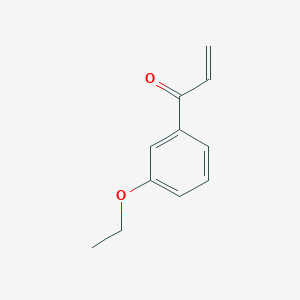
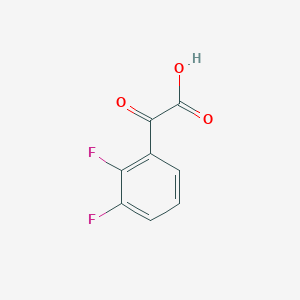
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)

